5-methoxy-4aH-quinazolin-4-one
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Overview
Description
5-methoxy-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4aH-quinazolin-4-one typically involves the reaction of anthranilic acid with methoxy-substituted benzaldehydes. One common method includes the following steps:
Base Hydrolysis: Anthranilic acid undergoes base hydrolysis to form an intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have been studied for their biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising antimicrobial and antifungal activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-4aH-quinazolin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound modulates pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: A parent compound with similar biological activities.
Dihydroquinazolinone: A reduced form with distinct pharmacological properties.
Quinazoline: Another related compound with a wide range of biological activities.
Uniqueness
5-methoxy-4aH-quinazolin-4-one stands out due to its methoxy substitution, which enhances its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-methoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)9(12)11-5-10-6/h2-5,8H,1H3 |
InChI Key |
PBZMNWWNINSGQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC=NC(=O)C21 |
Origin of Product |
United States |
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